4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid
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Overview
Description
Benzoic acid, 4-[3-amino-6-(3,4,5-trimethoxyphenyl)-2-pyrazinyl]-2-methoxy- is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[3-amino-6-(3,4,5-trimethoxyphenyl)-2-pyrazinyl]-2-methoxy- typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Benzoic acid, 4-[3-amino-6-(3,4,5-trimethoxyphenyl)-2-pyrazinyl]-2-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Known for its use in sunscreens and as a precursor in the synthesis of other compounds.
Benzoic acid: A simpler analog used widely as a food preservative and in various chemical reactions.
1,3,5-Triazine derivatives: These compounds share structural similarities and are known for their antimicrobial activities.
Uniqueness
What sets benzoic acid, 4-[3-amino-6-(3,4,5-trimethoxyphenyl)-2-pyrazinyl]-2-methoxy- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H21N3O6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C21H21N3O6/c1-27-15-7-11(5-6-13(15)21(25)26)18-20(22)23-10-14(24-18)12-8-16(28-2)19(30-4)17(9-12)29-3/h5-10H,1-4H3,(H2,22,23)(H,25,26) |
InChI Key |
QYMUPWSODGEMOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(C(=N2)C3=CC(=C(C=C3)C(=O)O)OC)N |
Origin of Product |
United States |
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